molecular formula C24H24O4 B125433 (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate CAS No. 144754-24-5

(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate

Cat. No.: B125433
CAS No.: 144754-24-5
M. Wt: 376.4 g/mol
InChI Key: NQIXPBJBTPYBQH-JOCHJYFZSA-N
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Description

®-Methyl 3-hydroxy-4-(trityloxy)butanoate is an organic compound with the molecular formula C24H24O4 It is a derivative of butanoic acid and features a trityloxy group, which is a triphenylmethoxy substituent, attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate typically involves the esterification of ®-3-hydroxy-4-(trityloxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trityloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux.

Major Products Formed

    Oxidation: ®-Methyl 3-oxo-4-(trityloxy)butanoate.

    Reduction: ®-Methyl 3-hydroxy-4-(trityloxy)butanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

®-Methyl 3-hydroxy-4-(trityloxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trityloxy group can enhance the compound’s stability and facilitate its binding to target molecules, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-(trityloxy)butanoate: Lacks the ®-configuration, which may affect its stereochemical interactions.

    Ethyl 3-hydroxy-4-(trityloxy)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-hydroxy-4-(phenylmethoxy)butanoate: Features a phenylmethoxy group instead of a trityloxy group.

Uniqueness

®-Methyl 3-hydroxy-4-(trityloxy)butanoate is unique due to its specific ®-configuration and the presence of the trityloxy group, which confer distinct stereochemical properties and reactivity compared to similar compounds. These features make it valuable in stereoselective synthesis and applications requiring precise molecular interactions.

Properties

IUPAC Name

methyl (3R)-3-hydroxy-4-trityloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXPBJBTPYBQH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 25 g of methyl 3,4-dihydroxybutanoate was added 250 mL of DCM and stirred to dissolve. 19.8 g of pyridine was added and cooled to 0° C. 41.4 g of trityl chloride was dissolved in 50 mL of DMC and was added at 0-5° C. for 15 minutes. The temperature was allowed to rise to room temperature and was stirred at room temperature for 17 hours. Water was added and the layers were separated. The organic layer was washed with brine, dried and concentrated. The residue was triturated with 25 mL of cyclohexane and the product was purified to give 15 g of the pure product. 1H NMR (CDCl3): 4.25 (m, 1H), 3.6 (s, 3H), 3.15 (d, 2H), 2.5 (m, 2H), 7.2-7.4 (m, 15H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
41.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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